

# R121919 and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the effects of **R121919**, a potent and selective non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist, on the hypothalamic-pituitary-adrenal (HPA) axis. **R121919** has been investigated for its therapeutic potential in stress-related disorders, such as depression and anxiety, primarily through its modulation of the HPA axis. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

# Introduction: The HPA Axis and CRF1 Receptor Antagonism

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress.[1] Dysregulation of the HPA axis, often characterized by hyperactivity of corticotropin-releasing factor (CRF) systems, is implicated in the pathophysiology of major depression and anxiety disorders.[2][3] CRF, a 41-amino acid neuropeptide, initiates the stress response by binding to CRF receptors, with the CRF1 subtype playing a primary role in mediating the endocrine and behavioral responses to stress.[1][4]



**R121919** (also known as NBI-30775) is a small-molecule, orally bioavailable antagonist that selectively binds to the CRF1 receptor with high affinity.[5][6] By blocking the action of CRF at this receptor, **R121919** is hypothesized to normalize HPA axis hyperactivity and thereby alleviate symptoms of stress-related psychiatric conditions.[7]

#### **Mechanism of Action of R121919**

**R121919** exerts its effects by competitively inhibiting the binding of CRF to the CRF1 receptors located predominantly in the anterior pituitary gland, as well as in various stress-responsive brain regions.[1][3] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of Adrenocorticotropic Hormone (ACTH) from the pituitary. Consequently, the adrenal glands are not stimulated to produce and release glucocorticoids (cortisol in humans, corticosterone in rodents).





Click to download full resolution via product page

Figure 1: HPA Axis signaling pathway and the inhibitory action of R121919.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings on **R121919**'s binding affinity and its in vivo effects on HPA axis hormones from various studies.

Table 1: Binding Affinity and Potency of R121919

| Parameter | Value  | Species/System | Reference |
|-----------|--------|----------------|-----------|
| Ki        | 2-5 nM | CRF1 Receptor  | [6]       |
| Ki        | 3.5 nM | CRF1 Receptor  |           |
| IC50      | 50 nM  | CHO Cells      | [6]       |

Note: Ki represents the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration.[8][9]

## Table 2: In Vivo Effects of R121919 on HPA Axis Hormones (Preclinical)



| Species  | Stressor                | Dose /<br>Route      | Effect on<br>ACTH                            | Effect on<br>Corticoster<br>one              | Reference |
|----------|-------------------------|----------------------|----------------------------------------------|----------------------------------------------|-----------|
| Rat      | Restraint               | 10 mg/kg, i.v.       | ↓ 91% (peak<br>plasma)                       | ↓ 75% (peak<br>plasma)                       | [4]       |
| Rat      | Novelty                 | 10 mg/kg,<br>s.c.    | ↓ 82%                                        | ↓ 97%                                        | [4]       |
| Rat      | Defensive<br>Withdrawal | 20 mg/kg,<br>chronic | No significant change                        | No significant change                        | [10]      |
| Rat      | Air Puff<br>Startle     | 20 mg/kg,<br>chronic | Non-<br>significant<br>attenuation           | Non-<br>significant<br>attenuation           | [10]      |
| Aged Rat | Chronic<br>Stress       | Administered in food | Prevented<br>stress-<br>induced<br>increases | Prevented<br>stress-<br>induced<br>increases | [11]      |

Table 3: In Vivo Effects of R121919 on HPA Axis

**Hormones (Clinical)** 

| Population | Condition           | Dose                 | Effect on<br>Basal<br>ACTH/Corti<br>sol | Effect on<br>CRF-<br>Challenged<br>ACTH/Corti | Reference  |
|------------|---------------------|----------------------|-----------------------------------------|-----------------------------------------------|------------|
| Humans     | Major<br>Depression | 5-80 mg (30<br>days) | No<br>impairment/c<br>hange             | No<br>impairment/c<br>hange                   | [2][5][12] |

### **Experimental Protocols**

This section details the methodologies employed in key preclinical and clinical studies investigating **R121919**.



#### **Preclinical Studies in Rodents**

- Subjects: Studies commonly utilized male Sprague-Dawley rats or specific rat lines bred for high/low anxiety-related behavior.[3][4][13]
- Drug Administration:
  - Acute Studies: R121919 was often dissolved in vehicles like 70% polyethylene glycol 400 for intravenous (i.v.) injection or 5% polyethoxylated castor oil for subcutaneous (s.c.) administration.[6] Doses ranged from 5 to 20 mg/kg.
  - Chronic Studies: R121919 was administered daily, for example at 20 mg/kg for approximately 4 weeks, or mixed into food chow for 3 months.[10][11]
- Stress Paradigms:
  - Restraint Stress: Rats were placed in restrainers for a short duration (e.g., 5 minutes) to induce a robust HPA axis response.[4]
  - Defensive Withdrawal: This paradigm assesses anxiety-like behavior by measuring the time an animal spends in a protective tube versus an open field.[4][10]
  - Air Puff Startle: A sudden jet of air was used as a stressor to elicit an HPA response.[10]
- Hormone Measurement: Blood samples were typically collected via surgically implanted jugular cannulas at various time points post-stressor.[4] Plasma ACTH and corticosterone concentrations were then quantified using radioimmunoassay (RIA) or other established assay techniques.
- Receptor Occupancy: In some studies, CRF1 receptor occupancy was measured ex vivo in brain tissue (e.g., cortex) to correlate with behavioral and endocrine effects. A 10 mg/kg dose in rats was associated with approximately 85% occupancy of CRF1 receptors.[4]





Click to download full resolution via product page

Figure 2: Generalized workflow for preclinical evaluation of R121919.



#### **Clinical Studies in Humans**

- Subjects: An open-label study was conducted on 24 patients (20 completed) diagnosed with a major depressive episode.[2][5]
- Study Design: The trial was a 30-day, open-label, dose-escalation study. Patients were enrolled in two panels:
  - Panel 1 (n=10): Dose increased from 5 mg to 40 mg.
  - Panel 2 (n=10): Dose escalated from 40 mg to 80 mg.[5][12]
- Endocrine Evaluation:
  - Basal Levels: Serum corticotropin (ACTH) and cortisol concentrations were measured at baseline and during treatment.[2]
  - CRH Challenge Test: To assess the functional integrity of the HPA axis, an exogenous CRH challenge was administered before and after the 30-day treatment period. The subsequent ACTH and cortisol responses were measured.[2][5]
- Safety and Tolerability: Clinical laboratory parameters, including liver enzymes, EEG, and ECG, were monitored throughout the study.[2]
- Efficacy Measures: Depression and anxiety symptoms were assessed using clinician and patient-rated scales.[5]

### Summary of Findings Preclinical Evidence

In animal models, acute administration of **R121919** potently attenuates the HPA axis response to various stressors.[4] It dose-dependently reduces the release of both ACTH and corticosterone following restraint or novelty stress.[4] These findings confirm that **R121919** acts as a functional CRF1 receptor antagonist in vivo.[4]

Studies on chronic administration of **R121919** have yielded more nuanced results. Long-term treatment did not significantly alter basal ACTH or corticosterone concentrations, suggesting



that it does not suppress the baseline functioning of the HPA axis.[10] While a clear attenuation of the HPA response to a stressor was observed, the effect was not always statistically significant.[10] Importantly, chronic blockade did not appear to induce an Addisonian-like state or impair the HPA axis's ability to mount a response to stress, a crucial consideration for clinical utility.[10]

#### **Clinical Evidence**

The primary clinical study of **R121919** in patients with major depression found the drug to be safe and well-tolerated.[2][5] A key finding was that 30 days of treatment with **R121919** did not impair basal ACTH or cortisol secretory activity.[5][12] Furthermore, the responsiveness of the HPA axis to an exogenous CRH challenge remained intact, indicating that the pituitary and adrenal glands could still mount a normal response when stimulated.[2][5] While the study reported significant reductions in depression and anxiety scores, further development was halted due to elevations in liver enzymes observed in healthy subjects.[12]





Click to download full resolution via product page

Figure 3: Logical flow of R121919's effects on the HPA axis and behavior.

#### Conclusion

R121919 is a high-affinity CRF1 receptor antagonist that effectively modulates the HPA axis. Preclinical data demonstrate its ability to significantly blunt acute stress-induced elevations in ACTH and corticosterone. Clinical findings suggest that it does not compromise the basal functioning of the HPA axis or its ability to respond to direct challenges, which is a favorable characteristic for a therapeutic agent. While the development of R121919 was discontinued, the data gathered from its investigation provide a valuable foundation for the continued development of CRF1 receptor antagonists as a novel pharmacotherapy for depression, anxiety, and other stress-related disorders. The principle of targeting the CRF1 receptor remains a promising strategy in psychiatric drug development.[5][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Progress in corticotropin-releasing factor-1 antagonist development PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]







- 7. Is the HPA Axis as Target for Depression Outdated, or Is There a New Hope? PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]
- To cite this document: BenchChem. [R121919 and the Hypothalamic-Pituitary-Adrenal (HPA)
   Axis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1676987#r121919-s-effects-on-the-hypothalamic-pituitary-adrenal-hpa-axis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com